molecular formula C12H11NO2 B8815806 Ethyl 2-Cyano-3-phenylacrylate

Ethyl 2-Cyano-3-phenylacrylate

Cat. No.: B8815806
M. Wt: 201.22 g/mol
InChI Key: KCDAMWRCUXGACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-Cyano-3-phenylacrylate is an organic compound with the molecular formula C₁₂H₁₁NO₂. It is an ester derivative of cinnamic acid, characterized by the presence of a cyano group (-CN) attached to the alpha carbon of the cinnamate structure. This compound is known for its electron-deficient olefinic nature, making it a valuable substrate in various organic synthesis reactions.

Preparation Methods

Ethyl 2-Cyano-3-phenylacrylate is primarily synthesized through the Knoevenagel condensation reaction. This reaction involves the dehydrocondensation of an active methylene compound, such as ethyl cyanoacetate, with an aldehyde, typically benzaldehyde, under basic conditions. The reaction is catalyzed by nitrogen-rich porous organic polymers, such as mPMF, which are prepared using paraformaldehyde and melamine. The reaction is carried out in methanol solvent at 60°C for 3 hours, resulting in a high yield of the target product .

Chemical Reactions Analysis

Ethyl 2-Cyano-3-phenylacrylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-Cyano-3-phenylacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyanocinnamate involves its interaction with various molecular targets. For instance, its derivatives have been shown to interact with ergosterol in fungal cell membranes, disrupting cell wall integrity and leading to antifungal effects . The compound’s electron-deficient olefinic nature also makes it a reactive substrate in various catalytic reactions, such as the Knoevenagel condensation.

Comparison with Similar Compounds

Ethyl 2-Cyano-3-phenylacrylate is similar to other cinnamate derivatives, such as:

This compound stands out due to its high reactivity and versatility in organic synthesis, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl 2-cyano-3-phenylprop-2-enoate

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3

InChI Key

KCDAMWRCUXGACP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10.61 g of benzaldehyde (0.1 mol) and 11.31 g of ethyl cyanoacetate (0.1 mol) are placed in a flask equipped with a reflux condenser and heated to 90° C. 1.0 g of zeolite A (supplied by Merck: MS 3 Å) and 0.5 g of K2CO3 are then added in succession. The reaction starts immediately and is complete after about 4 minutes. The reaction mixture is filtered while still hot, giving ethyl cyanocinnamate in a purity of >96%. The yield is 98%.
Quantity
10.61 g
Type
reactant
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2.55 g of benzaldehyde, 2.46 g of ethyl cyanoacetate, 0.3 ml of acetic acid and 0.3 ml of piperidine in 20 ml of dry benzene was heated under reflux for 16 hours while removing water formed during the reaction by using a molecular sieve. The reaction mixture was concentrated under reduced pressure, the residue was dissolved in ethyl acetate, and the organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 4.57 g of 2-cyano-3-phenylpropenoic acid ethyl ester as colorless crystals.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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